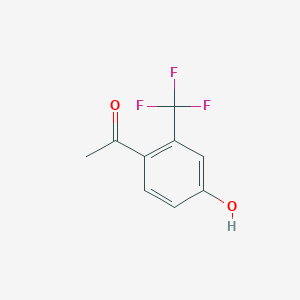

1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-hydroxy-2-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-5(13)7-3-2-6(14)4-8(7)9(10,11)12/h2-4,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBDTFVRRWGDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379386 | |

| Record name | 1-[4-Hydroxy-2-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220227-53-2 | |

| Record name | 1-[4-Hydroxy-2-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Hydroxy-2'-(trifluoromethyl)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a specific, detailed experimental protocol in published literature for this exact molecule, this guide outlines a robust synthetic strategy based on the well-established Fries rearrangement. The proposed methodology is adapted from general procedures for this reaction and a protocol for a closely related isomer, 1-(2-hydroxy-4-(trifluoromethyl)phenyl)ethanone.

Core Synthetic Strategy: Fries Rearrangement

The Fries rearrangement is a classic and effective method for the synthesis of hydroxyaryl ketones from phenolic esters.[1] This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid. The regioselectivity of the reaction (ortho- vs. para-substitution) can often be controlled by reaction conditions such as temperature and solvent polarity.[1] Lower temperatures generally favor the para-product, which is the desired outcome for this synthesis.[1]

The proposed synthesis of this compound will, therefore, involve the Fries rearrangement of 3-(trifluoromethyl)phenyl acetate.

Overall Reaction Scheme

Caption: Proposed synthesis via Fries rearrangement.

Experimental Protocol

This section details a proposed experimental procedure for the synthesis of this compound via the Fries rearrangement of 3-(trifluoromethyl)phenyl acetate. It is important to note that this is a proposed method and may require optimization.

Materials and Reagents:

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Molar Eq. |

| 3-(Trifluoromethyl)phenyl acetate | C₉H₇F₃O₂ | 204.15 | 1.0 |

| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 1.2 |

| Nitrobenzene (anhydrous) | C₆H₅NO₂ | 123.11 | Solvent |

| Hydrochloric acid (concentrated) | HCl | 36.46 | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent |

| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | Drying Agent |

| Ethyl acetate | C₄H₈O₂ | 88.11 | Eluent |

| Hexane | C₆H₁₄ | 86.18 | Eluent |

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.).

-

Solvent Addition: Under a nitrogen atmosphere, add anhydrous nitrobenzene to the flask.

-

Cooling: Cool the suspension to 0-5 °C using an ice-water bath.

-

Addition of Starting Material: Slowly add 3-(trifluoromethyl)phenyl acetate (1.0 eq.) to the stirred suspension while maintaining the temperature between 0-5 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Upon completion, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Anticipated Results and Characterization

The following table summarizes the anticipated results for the synthesis of this compound. The yield is an estimate based on similar reactions, and the spectroscopic data are predicted based on the structure and data from analogous compounds.

Anticipated Quantitative Data:

| Parameter | Anticipated Value/Data | Reference/Comment |

| Yield | 40-60% | Based on typical yields for Fries rearrangements. |

| Appearance | White to off-white solid | - |

| ¹H NMR | Predicted shifts (δ, ppm): ~7.5 (d), ~7.2 (d), ~7.0 (s), ~5.5 (s, OH), ~2.6 (s, CH₃) | Based on the structure and data for similar compounds. |

| ¹³C NMR | Predicted shifts (δ, ppm): ~200 (C=O), ~160 (C-OH), ~130-115 (aromatic C), ~125 (q, CF₃), ~25 (CH₃) | Based on the structure and data for similar compounds. |

| IR (cm⁻¹) | ~3300 (O-H), ~1660 (C=O), ~1300-1100 (C-F) | Characteristic functional group frequencies. |

| Mass Spec (m/z) | [M+H]⁺ = 205.05 | Calculated for C₉H₇F₃O₂. |

Signaling Pathways and Logical Relationships

The Fries rearrangement proceeds through a well-understood mechanism involving the formation of an acylium ion intermediate.

Mechanism of the Fries Rearrangement

Caption: Mechanism of the Fries rearrangement.

Conclusion

References

A Technical Guide to the Physicochemical Properties of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the aromatic ketone 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone, CAS number 220227-53-2.[1][2][3][4] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. The guide details the compound's chemical identity, summarizes its key physical and chemical properties in a structured tabular format, and outlines general experimental protocols for their determination. Additionally, it explores the potential biological significance of this class of compounds and presents a conceptual diagram of enzyme inhibition, a common mechanism of action for structurally related molecules.

Chemical Identity and Structure

This compound is a substituted aromatic ketone. The presence of a hydroxyl group, a trifluoromethyl group, and an ethanone moiety on the phenyl ring contributes to its unique chemical characteristics and potential for biological activity.

Table 1: Compound Identification

| Parameter | Value |

| IUPAC Name | 1-[4-Hydroxy-2-(trifluoromethyl)phenyl]ethanone |

| Synonyms | 4'-Hydroxy-2'-trifluoromethylacetophenone, 1-Acetyl-4-hydroxy-2-(trifluoromethyl)benzene |

| CAS Number | 220227-53-2[1][2][3][4] |

| Molecular Formula | C₉H₇F₃O₂[1] |

| Molecular Weight | 204.15 g/mol [2][4] |

| Chemical Structure |

| InChI | InChI=1S/C9H7F3O2/c1-5(13)7-3-2-6(14)4-8(7)9(10,11,12)/h2-4,14H,1H3[1] | | Canonical SMILES | CC(=O)C1=C(C=C(C=C1)O)C(F)(F)F |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug discovery and development.

Table 2: Summary of Physicochemical Data

| Property | Value | Source |

| Density | 1.335 g/cm³ | [1] |

| Boiling Point | 305.8 °C at 760 mmHg | [1] |

| Flash Point | 138.7 °C | [1] |

| Refractive Index | 1.476 | [1] |

| Vapour Pressure | 0.000444 mmHg at 25°C | [1] |

| Melting Point | Not experimentally determined | |

| pKa | Not experimentally determined | |

| logP | Not experimentally determined |

Experimental Protocols

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting occurs over a narrow temperature range. This property is a crucial indicator of purity.

Protocol: Capillary Melting Point Determination [5][6][7][8][9]

-

Sample Preparation: The solid sample must be completely dry and in a fine powdered form.[5] If necessary, the sample should be crushed using a mortar and pestle.

-

Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample into the closed end, aiming for a sample height of 2-3 mm.[9]

-

Melting Point Apparatus: The loaded capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity of a compound. The phenolic hydroxyl group in this compound is the primary acidic proton.

Protocol: Spectrophotometric pKa Determination [10]

-

Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water). A series of buffer solutions with known pH values are also prepared.

-

UV-Vis Spectroscopy: A small aliquot of the stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients is plotted against the pH. The pKa is the pH at which the concentrations of the protonated and deprotonated forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve.

Determination of Partition Coefficient (logP)

The partition coefficient (logP) is a measure of the lipophilicity of a compound, defined as the ratio of its concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.

Protocol: Shake-Flask Method for logP Determination [11]

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then mixed in a separatory funnel and shaken until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Potential Biological Significance and Signaling Pathways

While specific biological data for this compound is limited, the presence of the trifluoromethyl ketone moiety suggests potential as an enzyme inhibitor. Trifluoromethyl ketones are known to be potent inhibitors of serine and cysteine proteases.[12][13] The electrophilic carbonyl carbon of the trifluoromethyl ketone can be attacked by nucleophilic residues (e.g., serine or cysteine) in the active site of an enzyme, leading to the formation of a stable tetrahedral intermediate that mimics the transition state of the enzymatic reaction.[13][14] This can result in potent and often slow-binding inhibition of the target enzyme.[12]

Substituted acetophenones have also been investigated for a wide range of biological activities, including antifungal, herbicidal, and nematicidal properties.[15]

Conclusion

This compound is a molecule with potential for further investigation in medicinal chemistry and materials science. This guide has consolidated the available physicochemical data and provided a framework for its experimental determination. The structural features of the molecule, particularly the trifluoromethyl ketone group, suggest that it may exhibit interesting biological activities, warranting further research into its potential as an enzyme inhibitor or other therapeutic agent.

References

- 1. 1-[4-Hydroxy-2-(trifluoromethyl)phenyl]ethanone | 220227-53-2 [chemnet.com]

- 2. 220227-53-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. cn.chemcd.com [cn.chemcd.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. davjalandhar.com [davjalandhar.com]

- 7. thinksrs.com [thinksrs.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 11. acdlabs.com [acdlabs.com]

- 12. Inhibition of chymotrypsin by peptidyl trifluoromethyl ketones: determinants of slow-binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone (CAS Number: 220227-53-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone, a fluorinated aromatic ketone of interest in medicinal chemistry and materials science. This document consolidates available chemical data, safety information, and contextual insights into its potential applications. Due to the limited publicly available experimental data for this specific compound, this guide also includes information on closely related structural isomers to provide a broader understanding of this class of molecules.

Chemical Identity and Properties

CAS Number: 220227-53-2[1]

Synonyms: 4'-Hydroxy-2'-trifluoromethylacetophenone

Molecular Formula: C₉H₇F₃O₂

Molecular Weight: 204.15 g/mol

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | This compound (Predicted/Limited Data) | 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone (CAS: 1823-63-8)[2] |

| Melting Point | Data not available | 114 °C[2] |

| Boiling Point | Data not available | 261.9 °C at 760 mmHg[2] |

| Density | Data not available | 1.4 g/cm³[2] |

| Flash Point | Data not available | 112.2 °C[2] |

| pKa | Data not available | 7.60 ± 0.13 (Predicted)[2] |

| XLogP3 | 2.6 (Predicted for a similar compound) | Data not available |

Spectroscopic Data

Spectroscopic data (NMR, IR, Mass Spectrometry) for this compound (CAS: 220227-53-2) is not currently available in public databases. Researchers are advised to acquire this data upon synthesis or purchase.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound (CAS: 220227-53-2) is not described in the available literature. However, general synthetic routes for related trifluoromethyl-substituted acetophenones often involve Friedel-Crafts acylation or Grignard reactions.

The following diagram illustrates a generalized potential synthetic workflow.

Caption: A potential synthetic pathway for this compound.

Biological Activity and Potential Applications

Specific biological activity or assay results for this compound are not documented in the searched literature. However, the trifluoromethyl and hydroxyphenyl moieties are common pharmacophores in drug discovery.

Trifluoromethyl-containing compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Hydroxylated aromatic ketones are precursors to a wide range of biologically active molecules.

Based on its structural features, this compound could be explored for activities including, but not limited to:

-

Enzyme Inhibition: The ketone functionality, activated by the electron-withdrawing trifluoromethyl group, could be a target for various enzymes.

-

Antimicrobial or Anticancer Activity: Many fluorinated compounds exhibit such properties.

-

Intermediate for Complex Molecules: It serves as a valuable building block for the synthesis of more elaborate compounds with potential therapeutic applications.

Safety and Handling

A Material Safety Data Sheet (MSDS) for 4'-Hydroxy-2'-trifluoromethylacetophenone (CAS: 220227-53-2) indicates a lack of comprehensive toxicological data.[3] The following is a summary of general safety precautions:

| Hazard | Precautionary Statement |

| Eye Contact | May cause eye irritation. |

| Skin Contact | May cause skin irritation. |

| Inhalation | May cause respiratory tract irritation. |

| Ingestion | May be harmful if swallowed. |

Handling Recommendations:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion

This compound (CAS: 220227-53-2) is a chemical compound with potential for further investigation in various scientific fields. This guide highlights the current scarcity of specific experimental data for this molecule. Researchers working with this compound are encouraged to perform and publish detailed characterization, including spectroscopic analysis and biological screening, to enrich the collective understanding of its properties and potential applications. The information provided on related isomers can serve as a useful reference point for experimental design.

References

Crystal Structure of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the crystallographic analysis of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone. Due to the absence of publicly available single-crystal X-ray diffraction data for this specific compound, this paper presents a detailed methodology for its synthesis and crystallographic characterization. As a proxy, crystallographic data for the analogous compound, 4'-hydroxyacetophenone, is presented and analyzed to infer the expected structural characteristics. This document is intended for researchers, scientists, and drug development professionals working with related chemical entities.

Introduction

This compound is a fluorinated aromatic ketone of interest in medicinal chemistry and materials science. The presence of a trifluoromethyl group can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the three-dimensional arrangement of atoms in the solid state is crucial for rational drug design and the development of new materials with tailored properties.

This guide outlines the necessary experimental procedures to determine the crystal structure of this compound, from its chemical synthesis to single-crystal X-ray diffraction analysis. In the absence of specific data for the title compound, this guide utilizes the crystallographic information of 4'-hydroxyacetophenone as a representative model to discuss potential crystal packing and hydrogen bonding motifs.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from general methods for the preparation of hydroxyphenyl ethanones. One common approach is the Friedel-Crafts acylation of 3-(trifluoromethyl)phenol.

Materials:

-

3-(Trifluoromethyl)phenol

-

Acetyl chloride or acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) as solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum chloride in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: The flask is cooled in an ice bath, and a solution of 3-(trifluoromethyl)phenol in dichloromethane is added dropwise. Subsequently, acetyl chloride is added dropwise via the dropping funnel while maintaining the low temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled and carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.

Crystal Growth:

High-quality single crystals are essential for accurate structure determination. Suitable crystals can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. Common techniques include:

-

Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution induces crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

Data Collection and Structure Refinement:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[1]

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[1] The crystal is rotated through a series of angles to collect a complete dataset of diffraction intensities.[1]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation: Analogous Compound Analysis

As the crystal structure of this compound is not publicly available, we present the crystallographic data for 4'-hydroxyacetophenone, a structurally related compound, to provide insight into the expected molecular geometry and crystal packing. 4'-Hydroxyacetophenone is known to exist in at least two polymorphic forms.[2]

Table 1: Crystal Data and Structure Refinement for 4'-Hydroxyacetophenone (Polymorph I) [2]

| Parameter | Value |

| Empirical formula | C₈H₈O₂ |

| Formula weight | 136.15 |

| Temperature | 298(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.872(2) Å, α = 90° |

| b = 5.894(1) Å, β = 98.43(3)° | |

| c = 13.567(3) Å, γ = 90° | |

| Volume | 701.5(3) ų |

| Z | 4 |

| Density (calculated) | 1.289 Mg/m³ |

| Absorption coefficient | 0.091 mm⁻¹ |

| F(000) | 288 |

| Crystal size | 0.30 x 0.20 x 0.10 mm |

| Theta range for data collection | 2.59 to 27.50° |

| Reflections collected | 4023 |

| Independent reflections | 1603 [R(int) = 0.034] |

| Completeness to theta = 27.50° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1603 / 0 / 92 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.121 |

| R indices (all data) | R1 = 0.062, wR2 = 0.133 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for 4'-Hydroxyacetophenone (Polymorph I)

| Bond | Length (Å) | Angle | Angle (°) |

| O(1)-C(4) | 1.359(2) | C(3)-C(4)-C(5) | 120.5(2) |

| O(2)-C(7) | 1.221(2) | O(1)-C(4)-C(3) | 121.2(2) |

| C(1)-C(2) | 1.385(3) | O(1)-C(4)-C(5) | 118.3(2) |

| C(1)-C(6) | 1.388(3) | C(1)-C(2)-C(3) | 120.9(2) |

| C(1)-C(7) | 1.490(3) | C(2)-C(3)-C(4) | 119.5(2) |

| C(7)-C(8) | 1.495(3) | O(2)-C(7)-C(1) | 120.7(2) |

| O(2)-C(7)-C(8) | 121.0(2) | ||

| C(1)-C(7)-C(8) | 118.3(2) |

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows described in this guide.

Caption: Synthetic workflow for this compound.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

This technical guide has outlined the necessary steps for the synthesis and crystallographic analysis of this compound. While experimental data for the title compound is not currently available, the provided protocols and the analysis of the analogous 4'-hydroxyacetophenone structure offer a solid foundation for future research. The determination of the precise crystal structure will be invaluable for understanding its solid-state properties and for guiding the development of new pharmaceutical and material science applications.

References

The Biological Activity of Trifluoromethylated Hydroxyacetophenones: A Technical Guide

Introduction

Trifluoromethylated hydroxyacetophenones and their derivatives represent a class of organic compounds of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (-CF3) group into the hydroxyacetophenone scaffold can dramatically alter the molecule's physicochemical properties, often leading to enhanced biological activity.[1][2] The -CF3 group is a potent electron-withdrawing substituent that increases lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4][5] These characteristics make trifluoromethylated compounds promising candidates for the development of new therapeutic agents. This guide provides a comprehensive overview of the reported biological activities, mechanisms of action, and relevant experimental protocols for this class of compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties.

Key Biological Activities

The primary biological activities reported for derivatives of trifluoromethylated hydroxyacetophenones are concentrated in the areas of oncology and infectious diseases, with significant findings related to their function as enzyme inhibitors.

Anticancer Activity

Trifluoromethylated chalcones, which are synthesized from trifluoromethylated acetophenones, have demonstrated notable cytotoxic activity against a range of human cancer cell lines.[6] The introduction of the trifluoromethyl group at the α-position of the chalcone structure has been shown to be beneficial for antiproliferative activity. The mechanism of action often involves the induction of apoptosis, or programmed cell death.[7] For instance, certain α-trifluoromethyl chalcones have been shown to induce cell accumulation in the sub-G1 and G2/M phases of the cell cycle.

Table 1: Anticancer Activity of Trifluoromethylated Chalcone Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Reported IC50 | Citation(s) |

|---|---|---|---|

| α-Trifluoromethyl chalcones | DU145, PC-3 (Prostate) | < 0.2 µM | |

| Trifluoromethyl thioxanthone derivative | HeLa (Cervical) | 87.8 nM | [8] |

| 3-hydroxychalcone in nanoparticles | AGS (Gastric), MCF-7 (Breast) | 12.93 - 22.30 µM |[9] |

Antimicrobial Activity

Trifluoromethyl ketones and their derivatives have been investigated for their effects against various pathogenic bacteria and fungi.[10] Some compounds have shown potent activity against Gram-positive bacteria, and in some cases, against Escherichia coli.[10] The mechanism of action for the antibacterial effect of trifluoromethyl ketones may involve targeting membrane transporters, an effect that can be enhanced when combined with other agents like promethazine.[10]

Table 2: Antimicrobial Activity of Trifluoromethylated Derivatives

| Compound/Derivative | Microbial Strain(s) | Reported MIC | Citation(s) |

|---|---|---|---|

| 1-(2-benzoxazolyl)-3,3,3-trifluoro-2-propanone | Bacillus megaterium, Corynebacterium michiganese, E. coli, Yeasts | Potent activity reported | [10] |

| 5-Trifluoromethyl-2-formylphenylboronic Acid | Bacillus cereus | Lower than Tavaborole | [11] |

| Hydroxychalcones | Candida species | Activity dependent on hydroxyl group positions |[12] |

Enzyme Inhibition

Trifluoromethyl ketones are well-established as potent inhibitors of various hydrolytic enzymes, including proteases and esterases.[13][14] Their inhibitory mechanism stems from the electrophilic nature of the ketone's carbonyl carbon, which is enhanced by the electron-withdrawing trifluoromethyl group. This allows the ketone to act as a transition-state analog, forming a stable hemiacetal adduct with a serine or cysteine residue in the enzyme's active site.[13][15] This effectively blocks the enzyme's catalytic activity. Trifluoromethyl ketones have also been identified as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy.[16]

Table 3: Enzyme Inhibition by Trifluoromethylated Ketones

| Inhibitor Class | Target Enzyme(s) | Reported K_i / Potency | Citation(s) |

|---|---|---|---|

| Peptidyl trifluoromethyl ketones | Chymotrypsin | Slow-binding kinetics | [17] |

| Fluoro ketone analogues | Acetylcholinesterase | 1.6 x 10⁻⁹ M | [13] |

| Trifluoromethyl ketone dipeptide analogues | Angiotensin converting enzyme | Good inhibitors | [13] |

| Trifluoromethyl ketones | Histone deacetylases (HDACs) | Submicromolar inhibition |[16] |

Mechanisms of Action & Experimental Workflows

Enzyme Inhibition by Trifluoromethyl Ketones

The inhibitory power of trifluoromethyl ketones against serine and cysteine hydrolases is attributed to their ability to mimic the tetrahedral transition state of substrate hydrolysis. The highly electrophilic carbonyl carbon of the trifluoromethyl ketone is readily attacked by a nucleophilic serine or cysteine residue in the enzyme's active site. This results in the formation of a stable, covalent hemiacetal or hemithioacetal, which is a structural mimic of the transition state intermediate.[13] This stable complex effectively inactivates the enzyme.

Caption: Mechanism of serine hydrolase inhibition by a trifluoromethyl ketone.

General Experimental Workflow for Biological Screening

The evaluation of trifluoromethylated hydroxyacetophenones and their derivatives typically follows a standardized workflow, from synthesis to biological characterization.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha-trifluoromethylated acyloins induce apoptosis in human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Candida activity of synthetic hydroxychalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. taylorfrancis.com [taylorfrancis.com]

- 17. Inhibition of chymotrypsin by peptidyl trifluoromethyl ketones: determinants of slow-binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Structure-Activity Relationship of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents often centers on the meticulous exploration of chemical scaffolds that exhibit promising biological activity. One such scaffold, the 1-(4-hydroxy-2-(trifluoromethyl)phenyl)ethanone core, presents a unique combination of structural features amenable to chemical modification and potential interaction with biological targets. The presence of a hydroxyl group, a trifluoromethyl moiety, and a ketone functionality offers multiple points for derivatization, making it an attractive starting point for structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of a hypothetical SAR study on this class of compounds, detailing potential synthetic modifications, their impact on biological activity, relevant experimental protocols, and the logical workflow of such an investigation.

Quantitative Structure-Activity Relationship Data

The following table summarizes the hypothetical SAR data for a series of this compound analogs. The core structure is systematically modified at the R1 and R2 positions to probe the chemical space and understand the structural requirements for optimal biological activity, represented here by the half-maximal inhibitory concentration (IC50) against a model enzyme, Protease X.

| Compound ID | R1 Substitution (at 5-position) | R2 Substitution (ethanone side chain) | IC50 (nM) for Protease X |

| 1a | -H | -CH3 | 5200 |

| 1b | -Cl | -CH3 | 2800 |

| 1c | -F | -CH3 | 3500 |

| 1d | -CH3 | -CH3 | 4100 |

| 1e | -OCH3 | -CH3 | 6800 |

| 2a | -H | -CH2CH3 | 4800 |

| 2b | -Cl | -CH2CH3 | 2500 |

| 2c | -H | -Cyclopropyl | 1500 |

| 2d | -Cl | -Cyclopropyl | 850 |

| 2e | -H | -Phenyl | 980 |

| 2f | -Cl | -Phenyl | 450 |

| 2g | -Cl | 4-Fluorophenyl | 320 |

| 2h | -Cl | 4-Methoxyphenyl | 780 |

Interpretation of SAR Data:

-

Substitution at R1: The introduction of a chloro group at the 5-position (R1) consistently leads to an increase in potency compared to the unsubstituted analog (e.g., 1b vs. 1a , 2b vs. 2a , 2d vs. 2c , and 2f vs. 2e ). This suggests that an electron-withdrawing and/or sterically appropriate substituent at this position is favorable for activity. A fluoro substituent (1c ) is less effective than chloro, while a methyl group (1d ) is also less beneficial. An electron-donating methoxy group (1e ) is detrimental to activity.

-

Substitution at R2: Modifications to the ethanone side chain (R2) have a significant impact on potency. Extending the alkyl chain from methyl (1a , 1b ) to ethyl (2a , 2b ) offers a modest improvement. However, the introduction of a cyclopropyl ring (2c , 2d ) results in a more substantial increase in activity, suggesting a specific hydrophobic pocket in the enzyme's active site. Aromatic substitutions at R2 are particularly effective, with a phenyl ring (2e , 2f ) providing high potency. Further substitution on the phenyl ring, such as a 4-fluoro group (2g ), enhances activity, possibly through additional interactions, while a 4-methoxy group (2h ) reduces potency compared to the unsubstituted phenyl analog.

Experimental Protocols

A detailed methodology for a key experiment, the Protease X inhibition assay, is provided below.

Protease X Inhibition Assay Protocol

1. Objective: To determine the in vitro inhibitory activity of the synthesized this compound analogs against the recombinant human Protease X.

2. Materials:

- Recombinant human Protease X (purified)

- Fluorogenic peptide substrate for Protease X

- Assay buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20

- Test compounds (analogs) dissolved in DMSO

- Positive control inhibitor (a known Protease X inhibitor)

- 384-well black, flat-bottom assay plates

- Fluorescence plate reader

3. Procedure:

- Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the assay buffer to achieve the final desired concentrations for the assay. The final DMSO concentration in the well should not exceed 1%.

- Assay Plate Setup:

- Add 5 µL of the diluted test compound or control to the appropriate wells of the 384-well plate.

- For the 100% activity control, add 5 µL of assay buffer with 1% DMSO.

- For the 0% activity control (background), add 5 µL of assay buffer with 1% DMSO.

- Enzyme Addition: Add 10 µL of the diluted Protease X enzyme solution to all wells except the 0% activity control wells. Add 10 µL of assay buffer to the 0% activity control wells.

- Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

- Substrate Addition: Add 10 µL of the fluorogenic peptide substrate solution to all wells to initiate the enzymatic reaction.

- Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorogenic substrate. Record the fluorescence every minute for 30 minutes.

- Data Analysis:

- Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

- Normalize the data by subtracting the background (0% activity control) from all measurements.

- Calculate the percent inhibition for each compound concentration relative to the 100% activity control.

- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Diagram 1: General Workflow of a Structure-Activity Relationship (SAR) Study

Caption: A flowchart illustrating the iterative process of a typical structure-activity relationship study, from initial lead discovery to the selection of a preclinical candidate.

Diagram 2: Hypothetical Signaling Pathway Modulated by Protease X Inhibitors

Caption: A diagram of a hypothetical signaling pathway where a this compound analog acts as an inhibitor of Protease X, thereby blocking the downstream cellular response.

In Vitro Evaluation of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone: A Technical Overview

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone is a synthetic organic compound characterized by a phenyl ring substituted with a hydroxyl group, a trifluoromethyl group, and an ethanone moiety. The presence of the electron-withdrawing trifluoromethyl group and the hydrogen-bonding capable hydroxyl group suggests potential for diverse biological activities. Trifluoromethylated compounds, in particular, are of significant interest in medicinal chemistry due to their enhanced metabolic stability, increased lipophilicity, and potent interactions with biological targets. This document aims to provide a comprehensive technical guide on the in vitro evaluation of this compound, drawing from available scientific information on its properties and the bioactivity of structurally related molecules.

While direct in vitro studies on this compound (CAS No. 220227-53-2) are not extensively available in the public domain, this guide will extrapolate potential experimental designs and expected outcomes based on the evaluation of similar chemical structures. The methodologies and data presentation formats described herein are intended to serve as a robust framework for researchers initiating in vitro studies on this specific compound.

Chemical and Physical Properties

A foundational aspect of in vitro evaluation is understanding the physicochemical properties of the test compound, as these influence its solubility, stability in assay conditions, and cell permeability.

| Property | Value | Reference |

| CAS Number | 220227-53-2 | [1][2] |

| Molecular Formula | C9H7F3O2 | [1] |

| Molecular Weight | 204.15 g/mol | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Proposed In Vitro Experimental Protocols

Based on the functional groups present in this compound, a series of in vitro assays can be proposed to elucidate its biological activity profile. The following protocols are standard methodologies used in drug discovery and development.

Cytotoxicity Assessment

A primary step in evaluating a novel compound is to determine its effect on cell viability. This helps to identify a therapeutic window and understand its general toxicity profile.

Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for determining the cytotoxicity of a compound using a cell-based assay.

Methodology: MTT Assay

-

Cell Seeding: Plate cells (e.g., human cancer cell lines such as MCF-7, A549, and a non-cancerous cell line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Treatment: Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity Evaluation

The hydroxyphenyl moiety is present in many anti-inflammatory compounds. Therefore, assessing the anti-inflammatory potential of this compound is a logical step.

Signaling Pathway: NF-κB Mediated Inflammation

Caption: Potential inhibition of the NF-κB inflammatory signaling pathway.

Methodology: Nitric Oxide (NO) Inhibition Assay in Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells.

-

Incubation: Incubate the plate for 24 hours.

-

NO Measurement: Collect the cell supernatant and measure the amount of nitrite (a stable product of NO) using the Griess reagent.

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Enzyme Inhibition Assays

The trifluoromethyl ketone moiety can act as a pharmacophore, potentially inhibiting certain enzymes.[3] Serine proteases and other hydrolases are potential targets.

Experimental Workflow: Enzyme Inhibition Assay

Caption: General workflow for an in vitro enzyme inhibition assay.

Methodology: Cyclooxygenase (COX-2) Inhibition Assay

Given the potential anti-inflammatory activity, assessing the inhibition of COX enzymes is relevant.

-

Reagents: Prepare human recombinant COX-2 enzyme, arachidonic acid (substrate), and a detection kit (e.g., measuring prostaglandin E2 production via ELISA).

-

Inhibitor Preparation: Prepare serial dilutions of this compound.

-

Reaction Mixture: In a 96-well plate, add the reaction buffer, heme, and the test compound or a known inhibitor (e.g., celecoxib).

-

Enzyme Addition: Add the COX-2 enzyme and incubate for 10 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Reaction Termination: Stop the reaction after a defined time (e.g., 2 minutes) by adding a stopping solution (e.g., 1 M HCl).

-

Detection: Measure the concentration of PGE2 in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Quantitative Data from Structurally Related Compounds

While specific data for this compound is lacking, studies on a structurally related compound, 1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone, have shown cytotoxic effects against various breast cancer cell lines.[4] This data can serve as a preliminary reference for what might be expected.

Table 1: Cytotoxicity of 1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone against Breast Cancer Cell Lines [4]

| Cell Line | Type | IC50 (µM) |

| MCF-7 | Estrogen Receptor-Positive | 3.30 ± 0.92 |

| ZR-75-1 | Estrogen Receptor-Positive | 8.75 ± 2.01 |

| MDA-MB-231 | Triple-Negative | 18.10 ± 1.65 |

| MCF-10F | Non-tumorigenic | 95.11 ± 1.97 |

Data is presented as mean ± standard deviation and is for a structurally related, not identical, compound.

Conclusion

The in vitro evaluation of this compound holds promise for the discovery of novel bioactive agents. The experimental framework outlined in this guide, encompassing cytotoxicity, anti-inflammatory, and enzyme inhibition assays, provides a comprehensive starting point for its characterization. The presence of the trifluoromethyl and hydroxyl moieties suggests a high potential for biological activity, warranting a thorough investigation. Future studies should aim to generate robust quantitative data, elucidate mechanisms of action, and explore the structure-activity relationships of this and related compounds.

References

Methodological & Application

Experimental Protocol for the Synthesis of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone via Friedel-Crafts Acylation

Introduction

This application note provides a detailed experimental protocol for the synthesis of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone, a valuable intermediate in the development of pharmaceuticals and other biologically active molecules. The synthesis is achieved through a Friedel-Crafts acylation of 3-(trifluoromethyl)phenol, followed by a Fries rearrangement. This two-step, one-pot procedure offers an efficient route to the desired para-substituted product. The trifluoromethyl group on the aromatic ring significantly influences the regioselectivity of the acylation reaction.

The reaction proceeds via the initial O-acylation of the phenolic hydroxyl group with an acylating agent in the presence of a Lewis acid catalyst, forming a phenyl acetate intermediate. Subsequent heating promotes the Fries rearrangement, leading to the migration of the acetyl group to the aromatic ring, primarily at the para position to the hydroxyl group.[1][2] Low reaction temperatures are known to favor the formation of the para-isomer in Fries rearrangements.[1]

Materials and Reagents

| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier |

| 3-(Trifluoromethyl)phenol | 98-17-9 | C₇H₅F₃O | 162.11 | Sigma-Aldrich |

| Acetyl Chloride | 75-36-5 | C₂H₃ClO | 78.50 | Sigma-Aldrich |

| Aluminum Chloride (anhydrous) | 7446-70-0 | AlCl₃ | 133.34 | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Sigma-Aldrich |

| Hydrochloric Acid (HCl), concentrated (37%) | 7647-01-0 | HCl | 36.46 | Sigma-Aldrich |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Sigma-Aldrich |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | Sigma-Aldrich |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Sigma-Aldrich |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | - |

Experimental Protocol

Reaction Setup

-

Glassware Preparation: All glassware (a 250 mL three-necked round-bottom flask, a dropping funnel, a reflux condenser, and a magnetic stir bar) must be thoroughly dried in an oven at 120 °C overnight and allowed to cool to room temperature in a desiccator before use.

-

Inert Atmosphere: The reaction should be carried out under an inert atmosphere of nitrogen or argon to prevent moisture from interfering with the Lewis acid catalyst.

Reaction Procedure

-

Charging the Reactor: To the three-necked flask, add anhydrous aluminum chloride (1.2 equivalents). Immediately add anhydrous dichloromethane (DCM) to the flask.

-

Addition of Acetyl Chloride: Cool the suspension to 0 °C using an ice-water bath. Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension over a period of 15-20 minutes.

-

Addition of 3-(Trifluoromethyl)phenol: After the addition of acetyl chloride is complete, add a solution of 3-(trifluoromethyl)phenol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Fries Rearrangement: Following the initial acylation, gently heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 4-6 hours to induce the Fries rearrangement. Continue to monitor the reaction by TLC until the starting material is consumed.

Work-up and Purification

-

Quenching the Reaction: After the reaction is complete, cool the mixture to 0 °C in an ice-water bath. Slowly and carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Caution: This process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[3] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or dimethyl carbonate/cyclohexane) can be employed to obtain the pure this compound.[4]

Quantitative Data Summary

| Reagent/Parameter | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (per 10 mmol scale) |

| 3-(Trifluoromethyl)phenol | 162.11 | 1.0 | 1.62 g |

| Acetyl Chloride | 78.50 | 1.1 | 0.86 g (0.78 mL) |

| Aluminum Chloride | 133.34 | 1.2 | 1.60 g |

| Anhydrous Dichloromethane | - | - | 50 mL |

| Reaction Temperature | - | - | 0 °C to reflux (~40 °C) |

| Reaction Time | - | - | 6-8 hours |

| Product | 204.15 | - | Theoretical Yield: 2.04 g |

| This compound | C₉H₇F₃O₂ | - |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Fume Hood: All steps of this procedure should be performed in a well-ventilated fume hood.

-

Handling of Reagents:

-

Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas. Handle with extreme care in a dry environment.

-

Acetyl Chloride: Acetyl chloride is corrosive, flammable, and a lachrymator. It reacts violently with water and alcohols.

-

Dichloromethane: Dichloromethane is a volatile and suspected carcinogen. Avoid inhalation and skin contact.

-

Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and can cause severe burns.

-

-

Quenching Procedure: The quenching of the reaction with acidic ice-water is highly exothermic and generates HCl gas. This must be done slowly and with caution.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone is a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The presence of both a hydroxyl and a trifluoromethyl group on the phenyl ring makes it a versatile building block for introducing these key pharmacophores. This document provides a detailed protocol for a two-step synthesis of this compound, commencing with the acetylation of 3-(trifluoromethyl)phenol, followed by a Lewis acid-catalyzed Fries rearrangement.

The Fries rearrangement is a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone.[1][2] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, and the regioselectivity (ortho vs. para substitution) can be influenced by reaction conditions like temperature and solvent polarity.[1][3] Generally, lower reaction temperatures favor the formation of the para-product.[3]

Quantitative Data Summary

The following table outlines the key reagents and expected products in this synthesis. Researchers should populate this table with their experimental data for accurate record-keeping and yield calculation.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| Step 1: Acetylation | |||||||

| 3-(Trifluoromethyl)phenol | C₇H₅F₃O | 162.11 | |||||

| Acetic Anhydride | C₄H₆O₃ | 102.09 | |||||

| Pyridine | C₅H₅N | 79.10 | |||||

| 3-(Trifluoromethyl)phenyl acetate | C₉H₇F₃O₂ | 204.15 | |||||

| Step 2: Fries Rearrangement | |||||||

| 3-(Trifluoromethyl)phenyl acetate | C₉H₇F₃O₂ | 204.15 | |||||

| Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | |||||

| This compound | C₉H₇F₃O₂ | 204.15 |

Experimental Protocols

Step 1: Synthesis of 3-(Trifluoromethyl)phenyl acetate

This procedure details the acetylation of 3-(trifluoromethyl)phenol to yield the precursor for the Fries rearrangement.

Materials:

-

3-(Trifluoromethyl)phenol

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3-(trifluoromethyl)phenol in dichloromethane.

-

To this solution, add pyridine, followed by the dropwise addition of acetic anhydride at room temperature with stirring.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude 3-(trifluoromethyl)phenyl acetate can be used in the next step without further purification if it is of sufficient purity, or it can be purified by vacuum distillation.

Step 2: Fries Rearrangement to this compound

This protocol describes the Lewis acid-catalyzed rearrangement of 3-(trifluoromethyl)phenyl acetate to the final product.

Materials:

-

3-(Trifluoromethyl)phenyl acetate

-

Aluminum chloride (AlCl₃)

-

Nitrobenzene (or another suitable non-polar solvent)

-

Ice bath

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aluminum chloride to nitrobenzene and cool the mixture in an ice bath.

-

Slowly add a solution of 3-(trifluoromethyl)phenyl acetate in nitrobenzene to the cooled AlCl₃ suspension with vigorous stirring.

-

Maintain the reaction at a low temperature (0-5 °C) to favor the formation of the para-isomer.[3] Stir the reaction mixture for several hours, monitoring its progress by TLC.

-

After the reaction is complete, carefully quench the reaction by slowly adding it to a flask containing crushed ice and concentrated HCl.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash them with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

The crude product will be a mixture of ortho and para isomers. The desired para-isomer, this compound, can be isolated and purified by silica gel column chromatography.

Visualizations

Diagram 1: Synthetic Workflow

Caption: Two-step synthesis of the target compound.

References

"purification of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone by column chromatography"

An Application Note on the Purification of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone by Column Chromatography

Introduction

This compound is a ketone derivative that serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique structure, featuring a hydroxyphenyl group and a trifluoromethyl group, makes it a versatile intermediate in organic synthesis. Following its synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities. Therefore, an efficient purification step is critical to isolate the compound at the desired purity level for subsequent applications. Column chromatography is a widely used and effective technique for the purification of such moderately polar organic compounds.

This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. The method employs a gradient elution system to effectively separate the target compound from impurities.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1][2] For this application, normal-phase chromatography is employed, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase (a mixture of hexane and ethyl acetate).[2]

The separation mechanism relies on the polarity of the molecules in the mixture.[3] this compound, with its polar hydroxyl (-OH) and carbonyl (C=O) groups, will have a stronger interaction with the polar silica gel compared to non-polar impurities. By gradually increasing the polarity of the mobile phase (by increasing the percentage of ethyl acetate in hexane), the adsorbed compounds can be selectively eluted. Non-polar impurities will travel down the column faster with the less polar solvent, while the target compound will require a more polar solvent to be eluted.

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to the scale can be made as needed.

Materials and Reagents:

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

n-Hexane (ACS grade or higher)

-

Ethyl acetate (ACS grade or higher)

-

Dichloromethane (for sample loading)

-

Glass chromatography column (e.g., 40 cm length, 4 cm diameter)

-

Separatory funnel or solvent reservoir

-

Collection vessels (test tubes or flasks)

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Rotary evaporator

Chromatographic Conditions Summary

| Parameter | Description |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase | n-Hexane and Ethyl Acetate |

| Elution Mode | Gradient Elution: 0% to 15% Ethyl Acetate in n-Hexane |

| Sample Loading | Dry loading with silica gel |

| Detection | Thin Layer Chromatography (TLC) with UV visualization (254 nm) |

Step 1: Mobile Phase Preparation

Prepare stock solutions of the mobile phase. For a gradient elution, you will need a low-polarity solvent (Eluent A: 100% n-Hexane) and a higher-polarity solvent (Eluent B: 15% Ethyl Acetate in n-Hexane). Prepare intermediate concentrations as needed (e.g., 2%, 5%, 10% Ethyl Acetate in n-Hexane).

Step 2: Column Packing (Slurry Method)

-

Ensure the chromatography column is clean, dry, and mounted vertically. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (approx. 1 cm) of sand.[3]

-

In a beaker, prepare a slurry of silica gel in n-hexane (approx. 100 g of silica for 1 g of crude product).[3]

-

Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.[3]

-

Open the stopcock to drain some of the solvent, allowing the silica gel to settle. Add more n-hexane as needed, ensuring the solvent level never drops below the top of the silica bed to prevent cracking.[3][4]

-

Once the silica gel has settled into a packed bed, add another thin layer of sand on top to protect the silica surface during solvent and sample addition.[3]

Step 3: Sample Preparation and Loading

-

Dissolve the crude this compound (approx. 1 g) in a minimal amount of a polar solvent like dichloromethane or acetone.

-

Add a small amount of silica gel (approx. 2-3 g) to this solution.

-

Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

-

Carefully add the dry sample-silica mixture to the top of the packed column.

-

Gently tap the column to create a level, compact layer of the sample.

Step 4: Elution and Fraction Collection

-

Begin the elution process by carefully adding the initial mobile phase (100% n-Hexane) to the column. Use a separatory funnel or reservoir to add the solvent without disturbing the top layer.[4]

-

Apply gentle air pressure to the top of the column to achieve a steady flow rate (e.g., 5-10 mL/min).[4]

-

Start collecting fractions (e.g., 20 mL per fraction) in numbered test tubes or flasks as soon as the solvent begins to elute from the column.[4]

-

Gradually increase the polarity of the mobile phase according to a predefined gradient. A suggested gradient is as follows:

-

Fractions 1-5: 100% n-Hexane

-

Fractions 6-15: 2% Ethyl Acetate in n-Hexane

-

Fractions 16-30: 5% Ethyl Acetate in n-Hexane

-

Fractions 31-50: 10% Ethyl Acetate in n-Hexane[5]

-

Fractions 51 onwards: 15% Ethyl Acetate in n-Hexane

-

-

Continue collecting fractions throughout the elution process.

Step 5: Analysis of Fractions by TLC

-

Monitor the separation by spotting small aliquots from every few fractions onto a TLC plate.[4]

-

Also, spot the crude mixture and a pure standard (if available) for comparison.

-

Develop the TLC plate in a chamber with an appropriate solvent system (e.g., 20% Ethyl Acetate in n-Hexane).

-

Visualize the spots under a UV lamp. The desired product should appear as a single spot in the collected fractions.

-

Calculate the Retention Factor (Rf) value for the spots. The Rf is the ratio of the distance traveled by the solute to the distance traveled by the solvent front.[1]

Step 6: Isolation of Pure Product

-

Based on the TLC analysis, combine the fractions that contain the pure desired compound.

-

Remove the solvent from the combined fractions using a rotary evaporator.[4]

-

The final product, pure this compound, should be obtained as an oil or solid.[5]

-

Determine the yield and assess the purity using analytical techniques such as NMR spectroscopy or HPLC.

Hypothetical Results

The following table summarizes the expected outcome of the purification process.

| Parameter | Value |

| Crude Product Weight | 1.0 g |

| Purified Product Weight | 0.85 g |

| Yield | 85% |

| Appearance | Yellow Oil[5] |

| Rf Value (20% EtOAc/Hexane) | ~0.40 |

| Purity (by HPLC/NMR) | >98% |

Visualizations

Caption: Workflow for the purification of this compound.

Caption: Relationship between compound polarity and elution order in normal-phase chromatography.

Safety Precautions

-

Always work in a well-ventilated fume hood to avoid inhaling solvent vapors.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Silica gel is a fine powder and can cause respiratory irritation if inhaled. Handle it carefully in a fume hood.

-

Hexane and ethyl acetate are flammable. Keep them away from ignition sources.

Conclusion

The described column chromatography protocol provides an effective and reliable method for the purification of this compound from crude reaction mixtures. The use of a gradient elution with a hexane/ethyl acetate mobile phase on a silica gel stationary phase allows for excellent separation of the target compound from impurities of different polarities. This protocol can be readily adapted for various scales, making it a valuable tool for researchers in synthetic chemistry and drug development.

References

Application Note: Recrystallization of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone

Introduction

1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone is a fluorinated aromatic ketone with applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. The purity of this compound is critical for its successful use in subsequent reactions. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This document provides a detailed protocol and application notes for the recrystallization of this compound, enabling researchers, scientists, and drug development professionals to obtain high-purity material.

Principle of Recrystallization

Recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent to be effectively removed.

Experimental Protocol

This protocol outlines a general procedure for the recrystallization of this compound. The selection of an appropriate solvent is the most critical step and may require preliminary small-scale trials.

Materials and Equipment

-

Crude this compound

-

Selection of potential recrystallization solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, toluene, hexane, water, and mixtures thereof)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capabilities

-

Magnetic stir bars

-

Condenser (optional, for volatile solvents)

-

Buchner funnel and flask

-

Filter paper

-

Vacuum source

-

Spatula

-

Glass stirring rod

-

Melting point apparatus

-

Analytical balance

Procedure

-

Solvent Selection:

-

Place a small amount (e.g., 50 mg) of the crude this compound into separate test tubes.

-

Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

-

Gently heat the test tubes with agitation. An appropriate solvent will dissolve the compound completely upon heating.

-

Allow the solutions to cool to room temperature and then in an ice bath. A suitable solvent will result in the formation of a significant amount of crystals.

-

Evaluate the crystal quality and quantity to select the optimal solvent or solvent mixture.

-

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask of appropriate size.

-

Add the chosen recrystallization solvent in small portions while heating the mixture on a hot plate with stirring. Add just enough solvent to completely dissolve the solid at the boiling point of the solvent.

-

-

Hot Filtration (if necessary):

-

If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

-

Preheat a second Erlenmeyer flask and a funnel (stemless or short-stemmed) on the hot plate.

-

Place a fluted filter paper in the funnel and pour the hot solution through it into the preheated flask.

-

-

Crystallization:

-

Remove the flask containing the clear solution from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

-

Slow cooling generally promotes the formation of larger, purer crystals.

-

Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

-

-

Isolation of Crystals:

-

Collect the crystals by vacuum filtration using a Buchner funnel and flask.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

-

Drying:

-

Dry the purified crystals. This can be done by air drying on the filter paper, in a desiccator, or in a vacuum oven at a temperature below the compound's melting point.

-

-

Analysis:

-

Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

-

Calculate the percent recovery.

-